molecular formula C9H13Cl2N B8267420 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride

1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride

Cat. No.: B8267420
M. Wt: 206.11 g/mol
InChI Key: PZHUXOBBILIKHZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride typically involves the reaction of 2-chloro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHUXOBBILIKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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